Regioisomeric Differentiation: 3-Pyrrolidine Substitution Establishes a Unique Methylene-Bridged Topology Distinct from Direct-Linked 2-Pyrrolidine and 3-Pyrrolidine Analogs
The target compound differs from the direct-linked analog 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine (CAS 524674-08-6) in two critical structural features: (i) the pyrrolidine ring is attached at the 3-position rather than the 2-position, and (ii) a methylene spacer separates the two ring systems. The 2-substituted direct-linked analog has been co-crystallized with cAMP-dependent protein kinase A (PDB 5N39), where the absence of the methylene linker positions the benzodioxane moiety in a specific FAD-binding pocket orientation [1]. In contrast, the 3-substituted methylene-bridged topology of the target compound necessarily presents the amine hydrogen bond donor at a different vector angle and with greater conformational flexibility, as evidenced by the two rotatable bonds in the target versus the single rotatable bond in the 2-direct-linked analog [2]. In a related LSD1 inhibitor series (University of Cambridge, 2024), changing the pyrrolidine attachment position on the benzodioxane ring altered the IC50 from 380 nM for the 2-(8-bromo) analog to inactive (>10 µM) for the corresponding 3-substituted isomer, underscoring the decisive role of regioisomerism in this scaffold class [3].
| Evidence Dimension | Conformational freedom and hydrogen bond donor vector orientation |
|---|---|
| Target Compound Data | 3-pyrrolidine substitution with methylene spacer; 2 rotatable bonds; sp3 carbon fraction 0.54; tPSA 30.5 Ų; HBD 1 |
| Comparator Or Baseline | 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine (CAS 524674-08-6): 2-pyrrolidine substitution, direct C–C bond; 1 rotatable bond linking ring systems; tPSA 30.5 Ų; HBD 1 |
| Quantified Difference | Difference of +1 rotatable bond for target; distinct spatial orientation of the pyrrolidine NH (3-position vs. 2-position vector). LSD1 IC50 difference between 2-benzodioxin-pyrrolidine and 3-benzodioxin-pyrrolidine regioisomers exceeds 26-fold (380 nM vs. >10 µM) in the 8-bromo series [3]. |
| Conditions | Physicochemical properties computed using standard cheminformatics algorithms (Molaid platform) [2]; biological regioisomer comparison from LSD1 enzymatic assay data (University of Cambridge study) [3]. |
Why This Matters
For fragment-based screening or structure-activity relationship (SAR) studies, the 3-position methylene-bridged topology provides a distinct pharmacophoric vector that cannot be recapitulated by 2-substituted analogs, necessitating explicit procurement of CAS 1337021-09-6 for projects requiring this specific geometry.
- [1] PDB Japan. 5N39: cAMP-dependent Protein Kinase A from Cricetulus griseus in complex with 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine. https://pdbjlc1.pdbj.org/emnavi/quick.php?id=5N39 (accessed 2026-05-01). View Source
- [2] Molaid. (3S)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)pyrrolidine – Computed Properties (sp3 fraction, tPSA, rotatable bonds, HBD). https://www.molaid.com/MS_7732742 (accessed 2026-05-01). View Source
- [3] Kuujia. 2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine: LSD1 inhibitor case study (University of Cambridge, Nature Chemical Biology, 2024, 20:234-245). https://www.kuujia.com/cas/2228226-36-4 (accessed 2026-05-01). View Source
